

Toxicological Equivalence of Cloquintocet-mexyl and its Acid Metabolite: A Comparative Guide

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Compound of Interest

Compound Name: *Cloquintocet-mexyl*

Cat. No.: *B1217157*

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This guide provides a comprehensive comparison of the toxicological profiles of the herbicide safener **Cloquintocet-mexyl** and its primary metabolite, Cloquintocet acid. The information presented is based on data from regulatory agency assessments and available scientific literature.

Introduction

Cloquintocet-mexyl is a herbicide safener used to protect cereal crops from herbicide injury. In biological systems, **Cloquintocet-mexyl** undergoes rapid hydrolysis to its active metabolite, Cloquintocet acid (5-chloro-8-quinolinoxyacetic acid).[1][2] This rapid conversion leads to systemic exposure primarily to the acid form.[2] Consequently, regulatory bodies such as the Australian Pesticides and Veterinary Medicines Authority (APVMA) have accepted "bridging studies" that demonstrate the toxicological equivalence of the two compounds, allowing the extensive toxicological database for **Cloquintocet-mexyl** to be applied to its acid metabolite.[2]

Comparative Toxicology Data

The toxicological profiles of **Cloquintocet-mexyl** and Cloquintocet acid are considered to be remarkably similar.[2] Both compounds exhibit low acute toxicity and are not classified as genotoxic, carcinogenic, or reproductive/developmental toxicants.[3][4][5] The following tables summarize the available quantitative toxicological data for both compounds.

Table 1: Acute Toxicity Data

Endpoint	Cloquintocet-mexyl	Cloquintocet acid
Oral LD50 (Rat)	> 2000 mg/kg bw	Low acute oral toxicity
Dermal LD50 (Rat)	> 2000 mg/kg bw	Low acute dermal toxicity
Inhalation LC50 (Rat)	> 1.32 mg/L	Low acute inhalation toxicity
Eye Irritation (Rabbit)	Slightly irritating	Slight eye irritant
Skin Irritation (Rabbit)	Non-irritating	Not a skin irritant
Skin Sensitization	Skin sensitizer	Not a skin sensitizer

Table 2: Subchronic and Developmental Toxicity Data

Study Type	Compound	NOAEL (No Observed Adverse Effect Level)	LOAEL (Lowest Observed Adverse Effect Level)
28-Day Oral (Rodent)	Cloquintocet-mexyl	10 mg/kg/day	100 mg/kg/day (based on microscopic kidney lesions)
13-Week Subchronic (Rodent)	Cloquintocet acid	Data not specified, minor effects at highest dose	Data not specified
Developmental Toxicity (Rat)	Cloquintocet-mexyl	Maternal: 100 mg/kg/day, Developmental: 100 mg/kg/day	Maternal: 400 mg/kg/day, Developmental: 400 mg/kg/day
Developmental Toxicity (Rabbit)	Cloquintocet-mexyl	Maternal: 25 mg/kg/day, Developmental: 150 mg/kg/day	Maternal: 150 mg/kg/day, Developmental: >150 mg/kg/day

Experimental Protocols

Detailed experimental protocols for the specific studies on **Cloquintocet-mexyl** and its acid metabolite are often proprietary and not publicly available. However, these studies are generally conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key toxicological assessments are outlined below.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically determined using the Acute Toxic Class Method. This method involves a stepwise procedure with the use of a limited number of animals. Animals, usually rats, are administered the test substance by oral gavage at one of a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations for signs of toxicity and mortality are made for at least 14 days. The results allow for the classification of the substance into a toxicity category.

Subchronic Oral Toxicity (Following OECD Guideline 408)

In a 90-day subchronic oral toxicity study, the test substance is administered daily to groups of rodents, typically rats, at three or more dose levels for 90 days. A control group receives the vehicle only. The substance is usually administered via the diet, drinking water, or by gavage. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses. A comprehensive necropsy and histopathological examination of organs and tissues are performed to identify any treatment-related effects. The highest dose level at which no adverse effects are observed is determined as the NOAEL.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

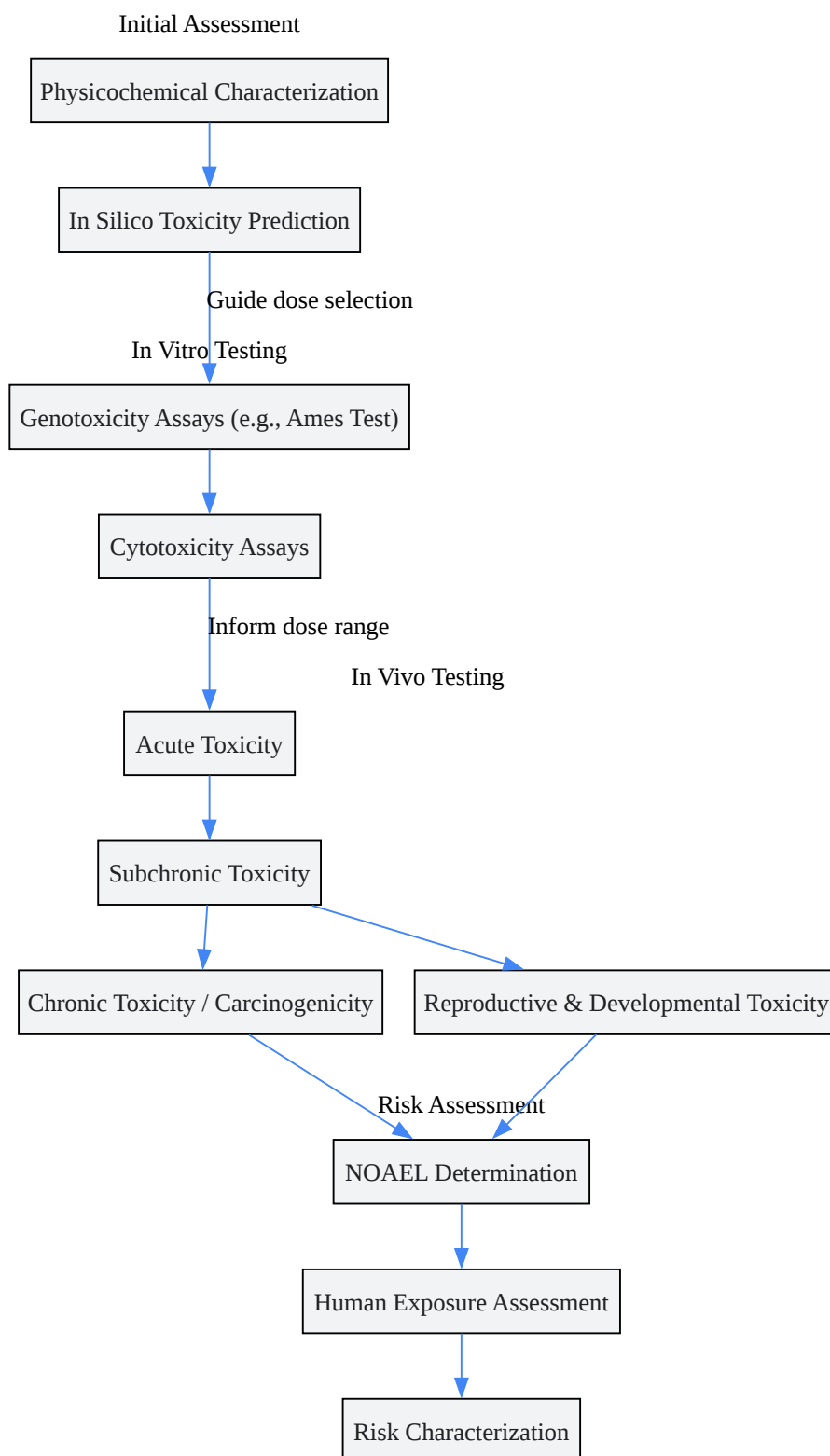
The Ames test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system

(S9 mix). If the substance is mutagenic, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the essential amino acid. The number of revertant colonies is counted and compared to the control to determine the mutagenic potential of the substance.

Signaling Pathways and Experimental Workflows

Currently, there is limited publicly available information detailing the specific mammalian toxicological signaling pathways for **Cloquintocet-mexyl** or Cloquintocet acid. The primary mechanism of action described in the literature relates to its role as a herbicide safener in plants, where it is suggested to promote photosynthesis and decrease oxidative stress.

The following diagrams illustrate the general workflow for toxicological assessment and the metabolic pathway of **Cloquintocet-mexyl**.



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General workflow for toxicological assessment.



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Metabolic conversion of **Cloquintocet-mexyl**.

Conclusion

Based on the available data from regulatory agencies, **Cloquintocet-mexyl** and its acid metabolite, Cloquintocet acid, are considered to be toxicologically equivalent. This conclusion is supported by the rapid in vivo hydrolysis of the mexyl ester to the acid, resulting in bioequivalence. Both compounds demonstrate a low order of acute toxicity and are not associated with genotoxic, carcinogenic, or reproductive and developmental effects in the available studies. For risk assessment purposes, the extensive toxicological database for **Cloquintocet-mexyl** is deemed applicable to Cloquintocet acid.

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